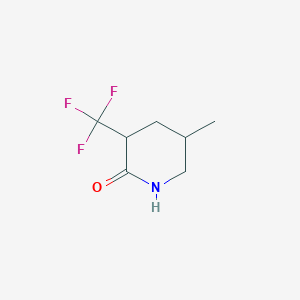
5-Methyl-3-(trifluoromethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(trifluoromethyl)piperidin-2-one is a compound that belongs to the class of piperidinones, which are six-membered heterocyclic compounds containing a nitrogen atom. The trifluoromethyl group (-CF3) attached to the piperidinone ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(trifluoromethyl)piperidin-2-one can be achieved through several methods. One common approach involves the reaction of 5-methylpiperidin-2-one with trifluoromethylating agents under controlled conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(trifluoromethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
5-Methyl-3-(trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylpiperidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(Trifluoromethyl)piperidin-2-one: Similar structure but without the methyl group at the 5-position.
Uniqueness
The presence of both the methyl and trifluoromethyl groups in 5-Methyl-3-(trifluoromethyl)piperidin-2-one makes it unique, providing a distinct combination of steric and electronic effects that influence its reactivity and interactions .
Properties
Molecular Formula |
C7H10F3NO |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
5-methyl-3-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C7H10F3NO/c1-4-2-5(7(8,9)10)6(12)11-3-4/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
OZRAGIRVJGLIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)NC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















